

## An In-depth Technical Guide to the Fluorogenic Probe Sulfo-Cy3-Tetrazine

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| Compound Name:       | Sulfo-Cy3-Tetrazine |           |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic probe **Sulfo-Cy3-Tetrazine**, a powerful tool in bioorthogonal chemistry. We will delve into its core properties, reaction mechanism, and applications, offering detailed experimental protocols and structured data for practical implementation in your research.

## **Introduction to Sulfo-Cy3-Tetrazine**

**Sulfo-Cy3-Tetrazine** is a water-soluble fluorescent probe that combines the bright and photostable cyanine dye, Sulfo-Cy3, with a tetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling, particularly for applications in complex biological systems. The key feature of this probe is its fluorogenic nature: the tetrazine group quenches the fluorescence of the Sulfo-Cy3 dye. Upon reaction with a strained alkene, such as a transcyclooctene (TCO), the tetrazine ring is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous for live-cell imaging and other sensitive detection methods, as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps.

The reaction between tetrazine and TCO is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is characterized by its exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1][2]



The utility of **Sulfo-Cy3-Tetrazine** is defined by its photophysical and chemical properties. The following tables summarize the key quantitative data for this probe.

**Table 1: Photophysical Properties of Sulfo-Cy3-Tetrazine** 

| Property                 | Value   | Reference(s) |
|--------------------------|---|--------------|
| Excitation Maximum (λex) | ~548 - 554 nm                                       | [3][4]       |
| Emission Maximum (λem)   | ~563 - 570 nm                                       | [3][4][5]    |
| Extinction Coefficient   | ~150,000 - 162,000 M <sup>-1</sup> cm <sup>-1</sup> | [4][5]       |
| Quantum Yield (Φ)        | ~0.1 - 0.31   | [4][6]       |
| Stokes Shift             | ~14 nm  | [3]          |

**Table 2: Chemical and Physical Properties** 

**Core Properties and Quantitative Data** 

| Property           | Value                                   | Reference(s) |
|--------------------|---|--------------|
| Molecular Formula  | C40H44KN7O7S2 /<br>C41H47N7O10S3        | [4][5]       |
| Molecular Weight   | ~838.1 / 894.1 g/mol                    | [4][5]       |
| Solubility         | Water, DMSO, DMF                        | [4][5]       |
| Storage Conditions | -20°C, protected from light, desiccated | [4][7]       |

## **Reaction Mechanism and Experimental Workflow**

The core of **Sulfo-Cy3-Tetrazine**'s utility lies in its specific and rapid reaction with TCO-modified molecules.

# Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition



The signaling pathway for fluorescence activation is initiated by the iEDDA reaction. The electron-deficient tetrazine ring of **Sulfo-Cy3-Tetrazine** reacts with the electron-rich, strained double bond of a TCO-derivatized molecule. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This structural change alleviates the quenching effect of the tetrazine on the Sulfo-Cy3 fluorophore, resulting in a "turn-on" of fluorescence.

Sulfo-Cy3-Tetrazine TCO-Modified (Quenched State) Biomolecule iEDDA Cycloaddition Sulfo-Cy3-Dihydropyridazine Nitrogen Gas (Fluorescent State) (Byproduct)

Sulfo-Cy3-Tetrazine Fluorescence Activation Pathway

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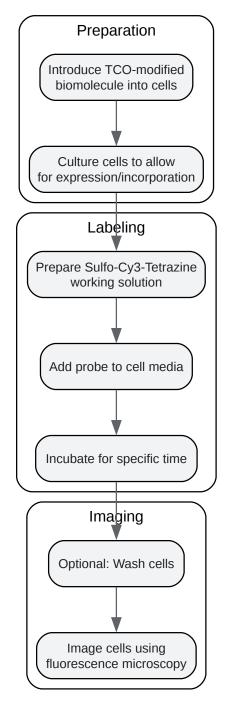
Caption: Fluorescence activation via iEDDA reaction.

## **General Experimental Workflow for Labeling and Imaging**

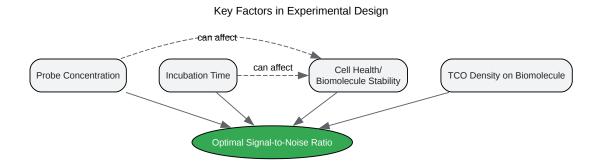
The following diagram outlines a typical workflow for labeling and imaging a TCO-modified protein in live cells using Sulfo-Cy3-Tetrazine.



### Experimental Workflow for Live-Cell Imaging







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